![molecular formula C14H10N2O2 B1400199 6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid CAS No. 1379527-00-0](/img/structure/B1400199.png)
6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid
Overview
Description
The compound is a derivative of pyridine-2-carboxylic acid , which is a heterocyclic compound with a carboxylic acid group attached to the second position of a pyridine ring . The “6-[Cyano(phenyl)methyl]” part suggests a phenyl group with a cyano group attached to the methyl group at the 6th position of the pyridine ring.
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridine derivatives can be synthesized through various methods . One common method is the Suzuki-Miyaura coupling , which is a palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides or triflates.Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridine ring with a carboxylic acid group at the 2nd position and a phenyl group with a cyano group attached to the methyl group at the 6th position .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, carboxylic acids can react with alcohols to form esters . Pyridine-2-carboxylic acid can also act as an effective catalyst for multi-component synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its pyridine and carboxylic acid components. For instance, pyridine-2-carboxylic acid has a molecular weight of 123.1094 . The pKa value, which indicates the acidity, would also be an important property .Scientific Research Applications
Catalyst for Multi-component Synthesis
Pyridine-2-carboxylic acid, a related compound, has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) . This suggests that “6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid” could potentially be used in similar catalytic applications.
Green Chemistry
The same study also highlighted the use of pyridine-2-carboxylic acid in green chemistry . The compound was used as a green and efficient catalyst, suggesting that “6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid” could also be used in environmentally friendly chemical processes.
Magnetically Recoverable Catalysts
Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . Given the structural similarities, “6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid” could potentially be used in the development of such catalysts.
Synthesis of Pyridine Derivatives
Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities . “6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid” could potentially be used in the synthesis of these derivatives.
Antimicrobial and Antiviral Activities
Pyridine compounds have been found to have antimicrobial and antiviral activities . Given the structural similarities, “6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid” could potentially be used in the development of new antimicrobial and antiviral agents.
Mannich Reaction
The Mannich reaction is a type of chemical reaction used in organic chemistry . “6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid” could potentially be used in this reaction to synthesize new compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[cyano(phenyl)methyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-11(10-5-2-1-3-6-10)12-7-4-8-13(16-12)14(17)18/h1-8,11H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPALJUGWVYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231138 | |
Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid | |
CAS RN |
1379527-00-0 | |
Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379527-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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